C-3-epi-wilsonione
Description
C-3-epi-wilsonione is a homoerythrina alkaloid first isolated in 2004 by Professor Li-Wen Wang and colleagues from the leaves and heartwood of Cephalotaxus wilsoniana Hayata, a coniferous plant endemic to Taiwan . Its structure (Figure 7 in ) was elucidated using spectroscopic techniques, including NMR and mass spectrometry, revealing a unique stereochemical configuration at the C-3 position that distinguishes it from related alkaloids .
The compound exhibits significant cytotoxicity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), colorectal cancer (HT-29), and a specific female hepatocellular carcinoma cell line (Hep3B) .
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(13R,15R,18R)-4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraen-12-one |
InChI |
InChI=1S/C20H23NO5/c1-23-13-6-7-20-17(26-20)18(22)21-8-4-5-12-9-15(24-2)16(25-3)10-14(12)19(20,21)11-13/h6-7,9-10,13,17H,4-5,8,11H2,1-3H3/t13-,17-,19?,20-/m0/s1 |
InChI Key |
POQQNJBRHJXAIN-KFLQCAKHSA-N |
Isomeric SMILES |
CO[C@@H]1CC23C4=CC(=C(C=C4CCCN2C(=O)[C@H]5[C@@]3(O5)C=C1)OC)OC |
Canonical SMILES |
COC1CC23C4=CC(=C(C=C4CCCN2C(=O)C5C3(O5)C=C1)OC)OC |
Synonyms |
C-3-epi-wilsonione |
Origin of Product |
United States |
Comparison with Similar Compounds
Desmethylcephalotaxinone
- Type : Alkaloid
- Source : Heartwood of C. wilsoniana .
- Structural Distinction: Lacks a methyl group compared to cephalotaxinone, a known antitumor alkaloid. Unlike this compound, its stereochemistry and bioactivity remain less characterized in the available literature .
- Bioactivity: Not explicitly reported in the evidence, though cephalotaxinone derivatives are historically associated with leukemia treatment.
Taiwanhomoflavone C
- Type : Tetraflavone
- Source : Leaves of C. wilsoniana .
- Structural Distinction: A flavonoid with four flavone units, contrasting sharply with the alkaloid backbone of this compound.
- Bioactivity: No cytotoxic data provided in the evidence, though flavonoids generally exhibit antioxidant and anti-inflammatory properties.
Functional Analogues in Cytotoxicity
Homoharringtonine
- Type : Alkaloid (Cephalotaxus ester)
- Source : Derived from other Cephalotaxus species (e.g., C. harringtonia).
- Comparison : Homoharringtonine is FDA-approved for chronic myeloid leukemia but operates via protein synthesis inhibition, whereas this compound’s mechanism remains unelucidated in the provided evidence .
Data Tables
Table 1: Key Compounds from C. wilsoniana and Their Properties
Table 2: Cytotoxicity Profile of this compound
| Cancer Cell Line | Type | Inhibition Reported | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | Yes | |
| MCF-7 | Breast cancer | Yes | |
| HT-29 | Colorectal cancer | Yes | |
| Hep3B | Female hepatocellular carcinoma | Yes |
Research Findings and Limitations
- Gaps in Comparative Data : While this compound’s cytotoxicity is well-documented, similar compounds from C. wilsoniana lack comparable bioactivity reports, limiting direct mechanistic or efficacy comparisons.
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